molecular formula C14H13N5O2S B2557203 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1798041-40-3

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2557203
M. Wt: 315.35
InChI Key: WTLZIVHQXGTQBJ-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole (BTZ) is a motif that has been extensively researched for use in photovoltaics or as fluorescent sensors . It’s a part of various electron donor-acceptor (D-A) systems .


Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same. This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

The BTZ motif is part of various D-A systems. These systems have been extensively researched for their use in photovoltaics or as fluorescent sensors .


Chemical Reactions Analysis

Compounds based on the BTZ group have been used as photocatalysts. They were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of BTZ-based compounds can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .

Scientific Research Applications

Antibacterial and Anticancer Applications

Research indicates that certain analogs and derivatives related to the given chemical structure have exhibited promising antibacterial and anticancer activities. For instance, novel compounds designed and synthesized from the thiadiazole scaffold have shown significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis, alongside demonstrating cytotoxic activity against mammalian cell lines at non-cytotoxic concentrations, hinting at their potential in developing new antibacterial agents (Palkar et al., 2017). Furthermore, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives highlighted their in vitro anticancer activity against human cancer cell lines, showcasing their potential as anticancer agents (Tiwari et al., 2017).

Enzyme Inhibition for Therapeutic Purposes

Certain metal complexes of derivatives structurally similar to the query compound have been synthesized and shown to possess strong inhibitory properties against carbonic anhydrase isoenzymes, which play crucial roles in physiological processes. These complexes have been found to behave as powerful inhibitors, suggesting their utility in designing new therapeutic agents targeting carbonic anhydrase-related diseases (Büyükkıdan et al., 2013).

Heterocyclic Synthesis for Drug Development

The compound and its derivatives are pivotal in heterocyclic synthesis, contributing to the development of new drugs with potential therapeutic applications. For example, synthesis and characterization of new thiadiazole derivatives bearing a pyrazole moiety have been explored, emphasizing their significance in medicinal chemistry and drug discovery (Saçmacı et al., 2017).

Antimycobacterial Activities

Substituted isosteres of pyridine and pyrazinecarboxylic acids, which share a structural resemblance to the compound , have been synthesized and evaluated against Mycobacterium tuberculosis. These studies suggest the potential of these compounds in developing new treatments for tuberculosis, showcasing the broad spectrum of applications these chemical structures can have in antimicrobial research (Gezginci et al., 1998).

properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-14(9-1-2-12-13(5-9)18-22-17-12)16-10-6-15-19(7-10)11-3-4-21-8-11/h1-2,5-7,11H,3-4,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLZIVHQXGTQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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